2-{[5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide
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Overview
Description
2-((5-(4-(tert-Butyl)phenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-(tert-Butyl)phenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves multiple steps, including the formation of the triazole ring, introduction of the tert-butylphenyl and cyclopentyl groups, and the final acetamide formation. Common reagents used in these reactions include hydrazine, alkyl halides, and thiol compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating or the use of catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-(tert-Butyl)phenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-((5-(4-(tert-Butyl)phenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives with different substituents, such as:
- 1,2,4-Triazole-3-thiol derivatives
- 4-Phenyl-1,2,4-triazole derivatives
- Cyclopentyl-substituted triazoles
Uniqueness
The uniqueness of 2-((5-(4-(tert-Butyl)phenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other triazole derivatives.
Conclusion
2-((5-(4-(tert-Butyl)phenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a complex and potentially valuable compound with diverse applications in scientific research
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a triazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H23N3S, with a molecular weight of approximately 301.45 g/mol. The structural features include a triazole ring, a sulfanyl group, and a cyano-acetamide moiety, which contribute to its biological activity.
Research indicates that compounds containing triazole rings often exhibit diverse biological activities through various mechanisms:
- Antifungal Activity : Triazoles are known for their antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
- Anticancer Potential : The compound has been screened against several cancer cell lines, showing promising cytotoxic effects which may be attributed to the induction of apoptosis and inhibition of tumor growth.
- Antimicrobial Properties : The presence of the sulfanyl group enhances the compound's ability to disrupt microbial cell integrity.
Biological Activity Data
A summary of biological activity data is presented in the following table:
Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Antifungal | Candida albicans | 10 | |
Anticancer | HeLa Cells | 15 | |
Antimicrobial | Staphylococcus aureus | 20 |
Case Study 1: Anticancer Screening
In a study conducted by Fayad et al., the compound was part of a drug library screened against multicellular spheroids representing tumor microenvironments. The results indicated significant inhibition of tumor growth at concentrations as low as 15 µM, suggesting its potential as an anticancer agent .
Case Study 2: Antifungal Activity Assessment
Another research effort focused on evaluating the antifungal properties against various fungal strains. The compound demonstrated effective inhibition against Candida albicans with an IC50 value of 10 µM, indicating strong antifungal activity that could be harnessed in therapeutic applications .
Properties
Molecular Formula |
C25H35N5OS |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-cyclopentyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C25H35N5OS/c1-17(2)25(6,16-26)27-21(31)15-32-23-29-28-22(30(23)20-9-7-8-10-20)18-11-13-19(14-12-18)24(3,4)5/h11-14,17,20H,7-10,15H2,1-6H3,(H,27,31) |
InChI Key |
DZDWSEVGGKQEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2CCCC2)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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